2-Nitro-3-methoxybenzaldehyde oxime
Description
2-Nitro-3-methoxybenzaldehyde oxime is an aromatic oxime derivative characterized by a nitro (-NO₂) group at the 2-position and a methoxy (-OCH₃) group at the 3-position of the benzaldehyde scaffold. The oxime functional group (-CH=N-OH) introduces reactivity suitable for coordination chemistry and organic synthesis. The nitro and methoxy substituents likely influence electronic properties, solubility, and applications in metal-catalyzed reactions or pharmaceuticals.
Properties
Molecular Formula |
C8H8N2O4 |
|---|---|
Molecular Weight |
196.162 |
IUPAC Name |
(NZ)-N-[(3-methoxy-2-nitrophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H8N2O4/c1-14-7-4-2-3-6(5-9-11)8(7)10(12)13/h2-5,11H,1H3/b9-5- |
InChI Key |
NBTSQFZNSXEYSO-UITAMQMPSA-N |
SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])C=NO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares 2-nitro-3-methoxybenzaldehyde oxime with structurally related benzaldehyde oximes and a non-aromatic oxime:
Physical Properties and Solubility
- Solubility : Nitro and methoxy groups in this compound likely improve solubility in polar aprotic solvents (e.g., DMSO) compared to purely aliphatic oximes . Brominated analogs (e.g., ) may exhibit lower solubility due to increased molecular weight and halogen hydrophobicity.
- Thermal Stability : Aromatic oximes generally exhibit higher melting points than aliphatic analogs. For instance, 3-bromobenzaldehyde oxime (MW 200.03 g/mol) is solid at room temperature, whereas 4-methylpentan-2-one oxime (MW 115.17 g/mol) is likely liquid.
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